Glyceryl 2-monopropionate

Description

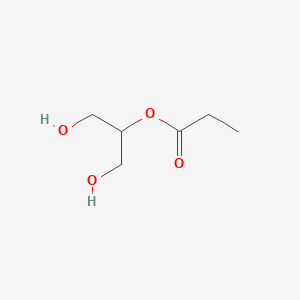

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-6(9)10-5(3-7)4-8/h5,7-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPXNRRTVSAZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18373-34-7 | |

| Record name | Glyceryl 2-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018373347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL 2-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EJK381SG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Glyceryl 2 Monopropionate and Analogous Glycerol Esters

Chemical Esterification Routes

Chemical esterification remains the most common approach for producing glycerol (B35011) esters. This method involves the reaction of glycerol's hydroxyl groups with a carboxylic acid, typically in the presence of a catalyst to accelerate the reaction, which is inherently limited by thermodynamic equilibrium. mdpi.com The process is a stepwise reaction, leading to a mixture of products, including two monoglyceride isomers (1-monoester and 2-monoester), two diglyceride isomers (1,2- and 1,3-diester), and one triester.

The direct esterification of glycerol with propionic acid is a condensation reaction that produces glyceryl propionates and water. study.com The reaction can be catalyzed by various acidic systems and proceeds through a series of equilibrium steps. Controlling the reaction conditions and catalyst choice is paramount to maximizing the yield of the desired ester, particularly the thermodynamically less favored glyceryl 2-monopropionate.

The catalyst plays a pivotal role in the esterification of glycerol, influencing both the reaction rate and the selectivity towards different ester products. Research has explored both heterogeneous and homogeneous catalytic systems to optimize the synthesis of glycerol esters.

Direct Acetylation of Glycerol with Propionic Acid

Investigation of Catalytic Systems

Development and Application of Heterogeneous Catalysts (e.g., Al-MCM-41 with Metal Oxides)

Heterogeneous solid acid catalysts are gaining prominence in glycerol esterification due to their advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse. nih.gov Among these, mesoporous silica-based materials like MCM-41 are widely investigated as catalyst supports because of their high surface area and tunable properties. nih.gov

Incorporating aluminum into the MCM-41 silica (B1680970) framework (creating Al-MCM-41) generates Brønsted acid sites, which are active centers for the esterification reaction. mdpi.com The catalytic activity can be further enhanced by supporting various metal oxides on these materials. For instance, studies on the analogous esterification of glycerol with acetic acid have shown that catalysts supported on MCM-41 can achieve high glycerol conversion. researchgate.net The acidic properties of these catalysts, including the density and strength of the acid sites, are crucial for their performance. mdpi.com Research into a wide range of metal oxides has been conducted to catalyze the esterification of glycerol, with some showing high conversion rates and selectivity towards specific esters. nih.gov

Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Esterification with Acetic Acid (Analogous Reaction)

| Catalyst | Glycerol Conversion (%) | Diacetin (B166006) Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| Blank (No Catalyst) | 45.2 | 12.6 | Data represents a comparative study under specific lab conditions. |

| Sb₂O₅ | 94.5 | 46.8 | |

| SO₄²⁻/SnO₂ | 89.0 | Not specified | Demonstrates enhanced performance due to a high number of acidic sites. |

| Ce-ZSM-5 (5 wt%) | 98.32 | High yield of diacetin reported | 120°C, 1h, Glycerol:Acetic Acid ratio 1:10 |

Data adapted from studies on glycerol acetylation as a model for esterification. nih.gov

Acid-Catalyzed Approaches (e.g., Sulfuric Acid)

Homogeneous mineral acids, particularly sulfuric acid (H₂SO₄), are traditionally used as catalysts for esterification reactions. nih.govbyjus.com They are effective in protonating the carbonyl group of the carboxylic acid (propionic acid), making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. nih.gov This mechanism facilitates high reaction rates and conversions.

Despite their effectiveness, homogeneous acid catalysts like sulfuric acid have significant drawbacks. They are highly corrosive, difficult to separate from the product mixture, and generate substantial waste during the necessary neutralization and quenching steps, posing environmental concerns. nih.gov These challenges have spurred the development of solid acid catalysts as greener alternatives.

Achieving high conversion of glycerol and desired regioselectivity towards this compound requires careful optimization of several reaction parameters. Studies on analogous esterification systems, such as with oleic acid, provide insight into these effects. frontiersin.org

Reaction Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote side reactions, such as the formation of acrolein from glycerol dehydration, and may reduce the selectivity towards the desired monoester product. researchgate.net

Catalyst Concentration: The catalyst loading directly impacts the number of available active sites for the reaction. Increasing the catalyst concentration typically enhances the conversion rate up to a point where the reaction becomes limited by other factors, such as mass transfer.

Reaction Time: The distribution of products changes over the course of the reaction. Initially, monoesters are formed, which are then subsequently converted to diesters and finally triesters. Optimizing the reaction time is crucial for maximizing the yield of the desired monopropionate.

Table 2: Effect of Reaction Parameters on the Esterification of Glycerol with Oleic Acid (Analogous System)

| Parameter | Condition | Glycerol Conversion (%) | Glycerol Monooleate (GMO) Selectivity (%) | Glycerol Dioleate (GDO) Selectivity (%) |

|---|---|---|---|---|

| OA-to-Glycerol Molar Ratio | 1:1 | 87.5 | Not specified | Not specified |

| 1:2 | 89.0 | Not specified | Not specified | |

| 1:3 | 91.6 | Not specified | Not specified | |

| Optimized Conditions | 1:1 Ratio, 160°C, 5 wt% Catalyst, 4h | 80.0 | 59.4 | 34.6 |

Data adapted from a study on a hydrophobic ZrO₂-SiO₂ catalyst. The results show that an excess of glycerol can slightly increase conversion. The optimized conditions demonstrate a balance for achieving high monoester yield. frontiersin.org

The acid-catalyzed esterification of glycerol with propionic acid follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of propionic acid by the acid catalyst. nih.gov This step increases the electrophilicity of the carbonyl carbon, making it susceptible to a nucleophilic attack from one of the hydroxyl groups of glycerol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. nih.gov

This process occurs sequentially:

Monopropionate Formation: Glycerol reacts with one molecule of propionic acid to form glyceryl monopropionate and water.

Dipropionate Formation: The glyceryl monopropionate can react with a second molecule of propionic acid to form glyceryl dipropionate.

Tripropionate Formation: The glyceryl dipropionate can react further to form glyceryl tripropionate.

A key challenge is controlling the regioselectivity. Glycerol has two primary hydroxyl groups (-OH at C1 and C3) and one secondary hydroxyl group (-OH at C2). mdpi.com The primary hydroxyl groups are generally more sterically accessible and more reactive than the secondary one. Consequently, the kinetically favored product in the initial stages of the reaction is glyceryl 1-monopropionate. The formation of this compound is less favorable. In some cases, the 2-monoester can be formed through acyl migration, where the acyl group moves from the C1 position to the C2 position, a process that can be influenced by the catalyst and reaction conditions. nih.gov Therefore, achieving high selectivity for this compound via direct esterification is difficult and requires precise control over the catalytic system and reaction parameters to potentially favor thermodynamic products over kinetic ones or to facilitate acyl migration.

Transesterification Processes for Glycerol Ester Production

Transesterification is a key chemical process for modifying fats and oils to produce a variety of esters. In the context of glycerol, this reaction is crucial for the synthesis of mono- and diacylglycerols from triglycerides or other esters. The process involves the exchange of an acyl group from an ester with the alcohol group of glycerol, typically facilitated by a catalyst.

Base-Catalyzed Reactions with Dicarboxylic Acid Esters

The synthesis of mono- and di-esterified glycerols can be achieved through the base-catalyzed reaction of glycerol with aliphatic dicarboxylic acid esters. This method allows for the creation of glycerol esters with unique structures derived from di-functional acids. Research has demonstrated the synthesis of a series of glycerol esters by reacting glycerol with various dicarboxylic acid esters, including those of oxalic, malonic, succinic, glutaric, and azelaic acids. researchgate.net The reaction, facilitated by a base catalyst, results in the formation of compounds such as 2,3-dihydroxy-propyl methyl succinate (B1194679) and 2,3-dihydroxy-propyl methyl glutarate. researchgate.net

These reactions are significant as they can produce esters with specific properties; for instance, several of the resulting compounds were found to possess surface-active properties, highlighting their potential as surfactants. researchgate.net The structures of these synthesized mono- and di-esterified glycerols are typically confirmed using spectrometric methods. researchgate.net

| Dicarboxylic Acid Ester Reactant | Resulting Glycerol Ester Product(s) | Reference |

|---|---|---|

| Dimethyl oxalate | 2,3-dihydroxy-propyl oxalate; 1,3-dioxalyloxy propan-2-ol | researchgate.net |

| Dimethyl malonate | 2,3-dihydroxy-propyl malonate; 2,3-dihydroxy-propyl methyl malonate | researchgate.net |

| Dimethyl succinate | 2,3-dihydroxy-propyl methyl succinate; 1,3-dimethoxysuccinyloxy propan-2-ol | researchgate.net |

| Dimethyl glutarate | 2,3-dihydroxy-propyl methyl glutarate; 1,3-dimethoxyglutaryloxy propan-2-ol | researchgate.net |

| Dimethyl azelate | 2,3-dihydroxy-propyl methyl azelate; 1,3-dimethoxyazelyloxy propan-2-ol | researchgate.net |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a powerful alternative to traditional chemical methods for producing glycerol esters. Biocatalysis, particularly using lipases, provides high specificity and operates under mild conditions, which is especially advantageous for producing unstable compounds. taylorfrancis.com This approach includes direct esterification, glycerolysis, and alcoholysis, enabling the production of high-purity monoacylglycerols. researchgate.net

Lipase-Catalyzed Pathways for Monoacylglycerol Synthesis

Lipases are widely employed for the synthesis of monoacylglycerols (MAGs) due to their ability to selectively catalyze the esterification of glycerol. taylorfrancis.com Various lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are effective in catalyzing the direct esterification of fatty acids with glycerol to produce MAGs with high selectivity. rsc.org The efficiency of these enzymatic reactions can be influenced by several factors, including the solvent system, temperature, and molar ratio of reactants. ijettjournal.org For example, using a tert-butyl alcohol solvent system in enzymatic glycerolysis has been shown to increase reaction efficiency by more than 20-fold compared to solvent-free systems. researchgate.net

Enzymatic glycerolysis, the reaction between a triglyceride and glycerol, is a common route for MAG production. ijettjournal.org The choice of lipase and reaction conditions allows for the targeted synthesis of specific MAGs. High yields of MAGs, often between 60-70%, can be achieved in relatively short reaction times under optimized conditions. researchgate.net

| Lipase Catalyst | Reaction Type | Key Findings/Conditions | Reference |

|---|---|---|---|

| Novozym 435 | Glycerolysis | Effective catalyst; reaction enhanced in tert-butyl alcohol system. Optimal glycerol/oil ratio of 4.5. | researchgate.net |

| Novozym 435 | Esterification | Catalyzed esterification of various fatty acids with glycerol in ionic liquids, showing high MAG selectivity. | rsc.org |

| Various Lipases | Glycerolysis | Enzymatic glycerolysis allows for high yields (70-90%) of MAG and DAG under mild conditions. | ijettjournal.org |

| Al/K Catalyst | Glycerolysis | A combination of Al₂O₃ and K₂CO₃ was used to catalyze the glycerolysis of corn oil. | researchgate.net |

Regioselective Bioconversion Mechanisms of Glycerol Derivatives (e.g., Glyceryl Trinitrate Hydrolysis)

A significant advantage of enzymatic catalysis is its high regioselectivity, allowing for the modification of specific hydroxyl groups on the glycerol backbone. This is exemplified in the bioconversion of glyceryl trinitrate (GTN), commonly known as nitroglycerin. The enzymatic denitration of GTN demonstrates how enzymes can preferentially target specific nitrate (B79036) ester groups.

For instance, the enzyme mitochondrial aldehyde dehydrogenase (mtALDH) has been identified as a key nitrate reductase that specifically catalyzes the conversion of GTN to 1,2-glyceryl dinitrate (1,2-GDN) and nitrite. drugbank.comnih.gov This demonstrates a clear regioselectivity for the terminal nitrate groups over the central one. In contrast, other enzymatic degradation studies have shown the opposite regioselectivity, with a preferential attack at the secondary (C2) nitrate group, leading to 1,3-glyceryl dinitrate (1,3-GDN) as the favored metabolite. nih.gov Enzymes from the Old Yellow Enzyme (OYE) family also exhibit varying regioselectivity in GTN denitration; some show a preference for the C-2 nitrate, while others produce a more even mixture of 1,2-DNG and 1,3-DNG. medwinpublishers.com

This ability to control which position on the glycerol derivative is modified is crucial. In the synthesis of this compound, a lipase with selectivity for the secondary hydroxyl group would be required, or alternatively, a 1,3-specific lipase could be used with protecting groups on the primary hydroxyls. The study of enzymes involved in the metabolism of complex glycerol derivatives like GTN provides a model for understanding and harnessing the regioselectivity needed for targeted synthesis. asm.org

Biocatalyst Engineering for Enhanced this compound Production

To optimize the synthesis of a specific compound like this compound, the biocatalyst itself can be engineered. Protein engineering techniques, including rational design and directed evolution, are employed to enhance desired enzyme properties such as activity, stability, and selectivity.

Rational design involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its structure and catalytic mechanism. For producing this compound, this could involve modifying the active site of a lipase to favor the esterification of the secondary hydroxyl group of glycerol. Computational biology and molecular modeling can help predict which mutations will achieve the desired outcome.

Directed evolution, on the other hand, mimics natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis and then screening them for improved performance in the desired reaction. This process does not require prior knowledge of the enzyme's structure. Cycles of mutation and selection can be performed to progressively improve the enzyme's ability to produce this compound efficiently. These engineering strategies are pivotal for developing tailor-made biocatalysts for specific industrial applications, moving beyond the limitations of naturally occurring enzymes.

Advanced Analytical Techniques for Glyceryl 2 Monopropionate Characterization

Chromatographic Separation Methods

Chromatographic techniques are fundamental in separating glyceryl 2-monopropionate from other related compounds, such as its positional isomer glyceryl 1-monopropionate, unreacted glycerol (B35011), and di- and tri-propionylglycerols.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of glycerol esters, including this compound. It is widely used to assess the purity of the compound and to determine its content in various samples. semanticscholar.org HPLC methods, often coupled with ultraviolet (UV) or refractive index (RI) detection, can effectively separate mono-, di-, and triglycerides. researchgate.netnih.gov

For the analysis of glycerol esters, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The purity of this compound can be determined by quantifying the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Method validation is a critical aspect of HPLC analysis to ensure reliable and accurate results. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. acs.org For instance, a typical HPLC method for the quantitative analysis of a related compound, glycerol, after derivatization, has shown excellent linearity with correlation coefficients (r²) exceeding 0.99 over a specified concentration range. researchgate.net

Table 1: Illustrative HPLC Method Validation Parameters for Glycerol Ester Analysis

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (r²) | > 0.995 | Indicates a strong correlation between concentration and detector response. |

| Limit of Detection (LOD) | 0.0001 - 0.0018 % mass | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.0004 - 0.0054 % mass | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (RSD) | < 5.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

This table presents typical validation parameters for HPLC analysis of glycerol esters, based on data for similar compounds. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to determine the ester profile of a sample containing this compound. nih.gov This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

For the analysis of glycerol esters, a derivatization step is often necessary to increase their volatility. The resulting ester profile provides information on the relative abundance of mono-, di-, and tri-esters of propionic acid and glycerol. The retention time in the gas chromatogram helps in identifying the different esters, while the mass spectrum confirms their identity. rasayanjournal.co.in The fragmentation pattern in the mass spectrum can provide structural information about the molecule, such as the position of the propionyl group on the glycerol backbone.

Table 2: Typical GC-MS Parameters for the Analysis of Glycerol Esters

| Parameter | Condition |

|---|---|

| Column | ZB-FAME or similar |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Oven Program | Temperature gradient (e.g., 80°C to 260°C) |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

This table outlines typical parameters for the GC-MS analysis of fatty acid esters, which are analogous to glycerol propionates. mdpi.com

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise structure of molecules. oxinst.com It is particularly valuable for distinguishing between positional isomers, such as this compound and glyceryl 1-monopropionate. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov

In the ¹H NMR spectrum of this compound, the proton on the second carbon of the glycerol backbone (the methine proton) will exhibit a distinct chemical shift and splitting pattern compared to the protons in the 1-isomer. Similarly, the ¹³C NMR spectrum will show a unique chemical shift for the carbon atom at the second position of the glycerol backbone, which is esterified with the propionyl group. nih.gov Quantitative NMR (qNMR) can also be employed for the accurate determination of the concentration of this compound in a sample. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | ~3.6-3.8 | ~63 |

| C2-H | ~4.9-5.1 | ~75 |

| C3-H₂ | ~3.6-3.8 | ~63 |

| C=O | - | ~175 |

| CH₂ (propionyl) | ~2.3 | ~28 |

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions. The chemical shifts for the C1 and C3 positions are expected to be similar due to the symmetry of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and versatile technique used for the identification of functional groups within a molecule and for monitoring the progress of chemical reactions. upi.edu In the context of this compound, FT-IR can be used to confirm the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups. mdpi.com

The FT-IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups. A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.net The presence of C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹) further confirms the ester linkage.

FT-IR spectroscopy can also be employed to monitor the synthesis of this compound, for example, through the esterification of glycerol with propionic acid. By tracking the decrease in the intensity of the carboxylic acid O-H stretch and the increase in the intensity of the ester C=O stretch over time, the progress of the reaction can be followed in real-time. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) stretch | 3200-3600 | Strong, Broad |

| C-H (alkane) stretch | 2850-3000 | Medium to Strong |

| C=O (ester) stretch | ~1740 | Strong |

This table provides the expected characteristic FT-IR absorption bands for the key functional groups present in this compound. libretexts.orgmdpi.com

High-Resolution Mass Spectrometry (e.g., HPLC-MS Orbitrap) for Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with HPLC, such as in an HPLC-Orbitrap MS system, offers unparalleled capabilities for the analysis of complex mixtures containing this compound. aocs.org This technique provides highly accurate mass measurements, often with sub-ppm mass accuracy, which allows for the confident determination of the elemental composition of an unknown compound. thermofisher.com

The high resolving power of Orbitrap mass spectrometers enables the separation of ions with very similar mass-to-charge ratios (m/z), which is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions) that may be present in a complex sample. researchgate.netnih.gov For example, in a mixture of different glycerol esters, HRMS can differentiate between this compound and other esters that may have the same nominal mass.

When combined with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern can be used to confirm the identity of this compound and to elucidate the position of the propionyl group on the glycerol backbone. mdpi.com

Table 5: Advantages of HPLC-MS Orbitrap for this compound Analysis

| Feature | Advantage |

|---|---|

| High Mass Accuracy | Enables confident determination of elemental composition. |

| High Resolving Power | Allows for the separation of isobaric interferences in complex matrices. |

| Tandem MS (MS/MS) Capability | Provides detailed structural information for unambiguous identification. |

This table summarizes the key advantages of using high-resolution mass spectrometry for the analysis of this compound in complex mixtures. thermofisher.comnih.gov

Surface and Textural Characterization of Catalytic Materials

The efficacy of catalysts in chemical transformations, such as the synthesis of this compound, is intrinsically linked to their physical and structural properties. A thorough characterization of the catalyst's surface and texture is paramount to understanding its activity, selectivity, and stability. Advanced analytical techniques provide detailed insights into the crystalline nature, surface area, pore architecture, and morphology of these materials, which are critical factors governing the accessibility of reactant molecules to active sites and the subsequent diffusion of products.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of catalytic materials. malvernpanalytical.com It provides extensive information regarding the crystalline structure, phase composition, and average crystallite size of the catalyst. srce.hrmalvernpanalytical.com The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that serves as a fingerprint for its specific crystalline phase(s). malvernpanalytical.commpg.de

In the context of catalysts used for glycerol esterification, XRD is employed to identify the crystalline phases of the active components and the support material. For instance, analysis of metal-aluminophosphate (m-AlPO) solid acid catalysts revealed diffraction bands corresponding to tridymite and α-cristobalite forms, confirming the mesoporous nature of the samples. academie-sciences.fr The broadness of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation, which is a crucial parameter as smaller crystallites often correlate with a higher surface area of the active phase. srce.hr

Some catalysts may exhibit an amorphous structure. XRD patterns of acidic glycerol catalysts derived from in-situ carbonization and sulfonation of glycerol have shown broad diffraction signals, indicating an unorganized, amorphous carbon structure. mdpi.com This amorphous nature can be beneficial, providing pores that contain the active sites necessary for the esterification reaction to occur. mdpi.com

Table 1: XRD Analysis Data for Metal-Aluminophosphate (m-AlPO) Catalysts This table presents the peak position (2θ), full width at half maximum (FWHM) of the diffraction peak, and the calculated particle size for different m-AlPO catalysts used in glycerol conversion processes. academie-sciences.fr

| Catalyst | Peak Position (2θ) | FWHM (β) | Particle Size D (nm) | Average Particle Size Da (nm) |

|---|---|---|---|---|

| FeAlPO | 20.44684 | 0.52139 | 16.18 | 16.38 |

| 21.77819 | 0.52142 | 16.21 | ||

| 35.66911 | 0.52079 | 16.74 | ||

| ZrAlPO | 20.51329 | 0.83539 | 10.1 | 10.23 |

| 21.57997 | 0.83532 | 10.12 | ||

| 35.86045 | 0.83461 | 10.46 |

Data sourced from: academie-sciences.fr

Surface Area and Pore Size Distribution Analysis (e.g., N2 Adsorption/Desorption Isotherms)

The textural properties of a catalyst, specifically its surface area and pore structure, are critical determinants of its performance. nih.gov These properties are typically analyzed using nitrogen (N2) physisorption at 77 K. The resulting adsorption/desorption isotherm provides data for calculating the specific surface area using the Brunauer-Emmett-Teller (BET) method and for determining the pore size distribution and pore volume using the Barrett-Joyner-Halenda (BJH) method. tudelft.nlmdpi.com

A high surface area is generally desirable as it can lead to a greater dispersion of active sites. nih.gov The pore size and volume are also crucial, especially in reactions involving bulky molecules like those in glycerol esterification. nih.govmdpi.com The pores must be large enough to allow reactant molecules to diffuse to the active sites and for the larger product molecules, such as di- and tri-substituted glycerides, to diffuse out. nih.govmdpi.com Insufficient pore size can lead to diffusion limitations, deactivation of acid sites, and reduced catalytic activity. nih.gov

Table 2: Textural Properties of Various Catalysts Used in Glycerol Conversion This table summarizes the BET surface area, pore volume, and average pore diameter for several catalysts characterized for use in glycerol-related reactions.

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Glycerol-SO₃H | 8.85 mdpi.com | - | 5.28 mdpi.com |

| Glycerol-ClSO₃H | 4.71 mdpi.com | - | 5.28 mdpi.com |

| SBA-15 (hydrothermal synthesis) | 459 ehu.es | 0.76 ehu.es | 5.5 ehu.es |

| NiAl/SBA-15 (calcined) | 210 ehu.es | 0.32 ehu.es | 5.9 ehu.es |

| NiAl-NCN (NaOH-etched) | 306 ehu.es | 0.36 ehu.es | 5.8 ehu.es |

| Sulfonated Ceria-Zirconia | 92 nih.gov | - | - |

| M-MoS₂ (MOF-derived) | 528 acs.org | - | - |

Scanning Electron Microscopy (SEM) for Morphological Characterization

In the analysis of catalysts for glycerol reactions, SEM reveals key surface features. For instance, micrographs of synthesized acidic glycerol catalysts have shown irregular pore patterns and an unorganized surface covered with sulfonate species. mdpi.com The sulfonation process was observed to reduce the size of pore opening channels and cause some collapse, a finding consistent with BET surface area measurements. mdpi.com

SEM can also be used to observe changes in the catalyst morphology during the course of a reaction. nih.gov For example, it can be used to study catalyst fragmentation, where the initial catalyst particle breaks down into smaller fragments as the reaction proceeds. nih.gov This can be beneficial if it exposes more active sites, but detrimental if it leads to catalyst deactivation or blockage of the reactor. The technique can be complemented by Energy Dispersive X-ray Spectroscopy (EDX), which provides elemental composition analysis of the catalyst surface. acs.org Thus, SEM offers a direct visualization of the catalyst's structure, complementing the bulk information from XRD and the statistical surface data from N2 physisorption. azooptics.comnih.gov

Biochemical Interactions and Metabolic Fates of Glycerol Esters: Mechanistic Studies

Enzymatic Hydrolysis of Glycerol (B35011) Esters

The enzymatic breakdown of glycerol esters is a critical process in lipid metabolism, primarily facilitated by a class of enzymes known as lipases. These enzymes catalyze the hydrolysis of ester bonds, releasing fatty acids and glycerol. The specificity and efficiency of this process are highly dependent on the structure of both the glycerol ester and the active site of the enzyme.

Interaction with Monoacylglycerol Lipase (B570770) (MAGL) Activity

Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. nih.govnih.govresearchgate.net MAGL's primary role is to hydrolyze 2-AG into arachidonic acid and glycerol, thus terminating its signaling. nih.govnih.gov The substrate specificity of MAGL is not absolutely restricted to 2-AG; it can also hydrolyze other monoacylglycerols, particularly those with long-chain, polyunsaturated fatty acids.

While direct and extensive research on Glyceryl 2-monopropionate is limited, the principles of MAGL's substrate recognition suggest that it would be a substrate for the enzyme. MAGL generally prefers substrates with longer acyl chains, meaning the hydrolysis of a short-chain ester like this compound would likely occur at a significantly lower rate than that of 2-AG. The interaction is governed by the accessibility of the ester bond to the catalytic serine residue in the enzyme's active site. The shorter propionyl chain may not optimally position the substrate within the binding pocket for efficient catalysis compared to the longer arachidonoyl chain of 2-AG. Thus, while this compound can be considered a substrate for MAGL, its kinetic parameters (Km and Vmax) would be substantially different from those of the endogenous substrate, 2-AG.

Influence on Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme for the degradation of the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). nih.govresearchgate.netnih.gov Although both MAGL and FAAH are serine hydrolases involved in the endocannabinoid system, they exhibit distinct substrate preferences. nih.govnih.gov FAAH primarily hydrolyzes fatty acid amides and, to a lesser extent, fatty acid esters. nih.gov

Monoacylglycerols are generally poor substrates for FAAH. The structural difference between the amide bond in anandamide and the ester bond in monoacylglycerols like this compound is significant enough to result in a very low affinity for the FAAH active site. Therefore, this compound is not expected to be a significant substrate for or a potent inhibitor of FAAH activity. Its influence on the degradation of anandamide would be negligible, and it is unlikely to directly modulate FAAH-mediated signaling pathways.

Endocannabinoid System Modulation by Glyceryl Esters

Glyceryl esters can indirectly modulate the endocannabinoid system, primarily through their interactions with MAGL. By acting as alternative substrates, certain monoacylglycerols can competitively inhibit the hydrolysis of 2-AG. This competitive inhibition can lead to a localized increase in the concentration and signaling duration of 2-AG, a phenomenon often referred to as a "substrate-sparing" effect. This elevation of an endogenous agonist can, in turn, enhance the activation of cannabinoid receptors CB1 and CB2. nih.gov

The extent of this modulation is dependent on the specific glyceryl ester's affinity for MAGL and its rate of hydrolysis. While a short-chain monoacylglycerol like this compound is likely a weak substrate for MAGL, its presence in high concentrations could potentially contribute to a minor substrate-sparing effect on 2-AG. However, this effect is expected to be significantly less pronounced than that observed with monoacylglycerols containing longer and unsaturated fatty acids, which more closely mimic the structure of 2-AG.

Glycerol Metabolism as a Precursor Pathway

Following the hydrolysis of this compound by lipases, the resulting glycerol molecule can enter central metabolic pathways. This integration is initiated by the enzyme glycerol kinase.

Enzymatic Kinetics of Glycerol Kinase

Glycerol kinase (GK) is a crucial enzyme that catalyzes the ATP-dependent phosphorylation of glycerol to form glycerol 3-phosphate (G3P). researchgate.netmdpi.com This reaction is the primary entry point for glycerol into both glycolysis and gluconeogenesis, as well as being a precursor for lipid synthesis. researchgate.net The enzyme follows Michaelis-Menten kinetics, and its affinity for glycerol is typically high, as indicated by a low Michaelis constant (Km).

The kinetic parameters of glycerol kinase can vary between different organisms and tissues. For instance, studies on human glycerol kinase have reported a Km value for glycerol to be approximately 5.022 µM. nih.gov Other studies have reported Km values for glycerol kinase from various sources, such as 15 µM from Candida mycoderma. researchgate.net The enzyme's activity is also dependent on co-substrates like ATP and metal ions such as Mg²⁺. nih.gov Some glycerol kinases, particularly from extremophilic organisms, may exhibit different kinetic profiles, such as positive cooperativity for glycerol and ATP, as seen in the enzyme from Haloferax volcanii. biorxiv.org

Table 1: Michaelis-Menten Constants (Km) of Glycerol Kinase for Glycerol from Different Sources

| Source Organism/Tissue | Km for Glycerol (µM) |

|---|---|

| Human | 5.022 nih.gov |

| Candida mycoderma | 15 researchgate.net |

| Escherichia coli | 6 |

| Rat Liver | 50 |

| Saccharomyces cerevisiae | 60 |

Role of Glycerol 3-Phosphate Dehydrogenase in Related Pathways

The product of the glycerol kinase reaction, glycerol 3-phosphate, is a key metabolic intermediate at the intersection of several pathways. wikipedia.orgnih.gov Its fate is largely determined by the action of glycerol 3-phosphate dehydrogenase (GPDH). wikipedia.org This enzyme catalyzes the reversible NAD⁺-dependent oxidation of glycerol 3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP). researchgate.netwikipedia.org

DHAP is an intermediate in the glycolytic pathway. Therefore, the GPDH-catalyzed reaction provides a direct link between glycerol metabolism and carbohydrate metabolism. wikipedia.org In tissues like the liver and adipose tissue, this connection is vital. During states of energy demand, the conversion of glycerol 3-phosphate to DHAP allows the carbon skeleton of glycerol to be utilized for ATP production via glycolysis and subsequent oxidative phosphorylation. Conversely, when there is an excess of glycolytic intermediates, DHAP can be reduced to glycerol 3-phosphate, providing the backbone for the synthesis of triglycerides and phospholipids. researchgate.netmdpi.com The direction of the reaction is largely influenced by the cellular NAD⁺/NADH ratio, making GPDH a critical regulator in maintaining the cellular redox balance and directing metabolic flux between lipid and carbohydrate pathways. wikipedia.org

Biophysical Effects on Enzyme Kinetics

The study of biophysical effects on enzyme kinetics provides crucial insights into the fundamental mechanisms governing enzymatic reactions. Understanding how the physical properties of the solvent, such as viscosity, influence the rate of these reactions is essential for a comprehensive grasp of biochemical processes. While specific studies focusing exclusively on this compound are not available in the current body of scientific literature, the principles of its chemical class, the glycerol esters, allow for a reasoned analysis of its probable effects. As a derivative of glycerol, a compound well-characterized for its impact on solvent viscosity and enzyme kinetics, the behavior of this compound can be inferred.

Impact of Solvent Viscosity on Catalytic Reaction Rates

The viscosity of the solvent can significantly modulate the rates of enzyme-catalyzed reactions. This phenomenon is particularly pronounced in reactions that involve substantial conformational changes of the enzyme during the catalytic cycle. According to Kramers' theory, the solvent exerts a frictional force on the protein, and an increase in solvent viscosity can impede these essential motions, thereby inhibiting catalysis. thegoodscentscompany.comnih.govnih.gov

While direct experimental data for this compound is not available, the effects of its parent molecule, glycerol, on enzyme kinetics are well-documented. Glycerol is frequently used as a viscosogenic agent in enzymatic studies to probe the relationship between solvent viscosity and reaction rates. nih.govpatsnap.comresearchgate.net For instance, studies on the H+-ATPase from the plasma membrane of Kluyveromyces lactis have demonstrated that increasing concentrations of glycerol, which directly correlate with an increase in solvent viscosity, lead to a decrease in the maximum rate of catalysis (Vmax). thegoodscentscompany.comnih.govnih.gov

It is plausible to hypothesize that this compound, as a glycerol ester, would also increase the viscosity of an aqueous solution, albeit to a different extent than glycerol itself. This alteration in the physical properties of the solvent would, in turn, be expected to affect the kinetics of enzymes sensitive to viscosity. The magnitude of this effect would depend on the degree to which this compound alters the solvent viscosity and the specific conformational changes required by the enzyme during its catalytic cycle.

Below are illustrative data from studies using glycerol as a viscosogen, which can serve as a model for the potential effects of related compounds like this compound.

Table 1: Effect of Glycerol Concentration on Solvent Viscosity and H+-ATPase Activity

| Glycerol Concentration (% w/v) | Relative Viscosity (η/η₀) | Vmax (µmol/mg·min) | S₀.₅ (mM) |

| 0 | 1.00 | 6.91 | 1.08 |

| 10 | 1.28 | 5.45 | 1.25 |

| 20 | 1.72 | 4.10 | 1.52 |

| 30 | 2.55 | 2.89 | 1.88 |

This table presents data adapted from studies on the effect of glycerol on the kinetics of H+-ATPase, illustrating the inverse relationship between solvent viscosity and the maximum reaction velocity.

The data clearly indicates that as the concentration of the viscosogenic agent increases, the relative viscosity of the solution rises, and concurrently, the Vmax of the enzyme decreases. nih.gov This suggests that the rate-limiting step of the reaction is influenced by the physical resistance of the medium.

Table 2: Comparative Effects of Different Viscosogenic Agents on H+-ATPase Vmax

| Viscosogen | Concentration for 2-fold increase in Viscosity (% w/v) | Resulting Vmax (% of control) |

| Glycerol | ~22 | ~55 |

| Sucrose | ~25 | ~50 |

| Trehalose | ~24 | ~52 |

This table provides a comparative view of the concentrations of different viscosogens required to achieve a similar increase in viscosity and the corresponding impact on the Vmax of H+-ATPase. The data is illustrative of the general principle that increased viscosity, regardless of the specific agent, tends to decrease the maximal rate of enzymatic reactions.

Polymer Science and Advanced Material Engineering Leveraging Glycerol Esters

Integration of Glycerol (B35011) Ester Moieties into Biodegradable Polymer Architectures

The incorporation of glycerol and its esters into biodegradable polymers is a cornerstone of modern biomaterial science. These monomers are valued for their biocompatibility and the hydrolyzable ester bonds they can form, which allow for controlled degradation. nih.gov The specific structure of the glycerol-based monomer dictates the final properties of the polymer, such as its mechanical strength, elasticity, and degradation rate.

Glyceryl 2-monopropionate, with its glycerol backbone, possesses two free hydroxyl groups and one propionate (B1217596) ester group. In polymerization reactions, it could theoretically act as a monomer. However, unlike trifunctional glycerol which acts as a cross-linker, the monofunctional nature of this compound (in terms of its single esterifiable acyl chain, while having two hydroxyls) would likely lead it to act as a chain modifier or terminator, influencing the polymer's linearity and molecular weight.

Poly(Glycerol Sebacate) (PGS) as an Elastomeric Biomaterial: Synthesis and Tunable Mechanical Properties

Poly(Glycerol Sebacate) (PGS) serves as a prime example of a biodegradable elastomer derived from glycerol. It is synthesized through the polycondensation of glycerol, a triol, and sebacic acid, a dicarboxylic acid. nih.govresearchgate.net This process is typically performed at elevated temperatures under vacuum and without a catalyst, involving a prepolymerization step followed by a curing step to create a cross-linked network. nih.govnih.gov

The resulting thermoset polyester (B1180765) exhibits remarkable elasticity and biocompatibility, with degradation byproducts (glycerol and sebacic acid) being non-toxic. nih.govresearchgate.net The mechanical properties of PGS can be precisely tuned by altering the synthesis conditions, such as the molar ratio of the monomers, reaction temperature, and curing time. nih.govmdpi.com This tunability makes PGS a highly researched material for tissue engineering applications. nih.gov

While this compound is not a direct component of PGS, its structural similarity to glycerol highlights its potential as a comonomer. Its inclusion could alter the cross-linking density of a PGS-like polymer, potentially increasing flexibility and modifying the degradation profile.

Synthesis and Structural Control of Linear and Hyperbranched Polyglycerols

Polyglycerols are biocompatible polyether polyols that can be synthesized with various architectures, including linear and hyperbranched structures. mdpi.com The synthesis is typically achieved through the ring-opening polymerization of glycidol (B123203). mdpi.comscielo.br The structure can be controlled by the choice of initiators and reaction conditions. For instance, using protected glycidol monomers can lead to linear polyglycerol (LPG), while the direct polymerization of glycidol often results in hyperbranched polyglycerol (HPG) due to its AB₂-type monomer structure. mdpi.comnih.gov These different architectures lead to distinct material properties and applications. preprints.org

This compound itself is not used to synthesize polyglycerols, which are polyethers. However, the principles of controlling polymer architecture are relevant. If this compound were used in polyester synthesis, its two hydroxyl groups and single acyl chain would influence the branching and final structure of the polymer in a predictable manner, analogous to how different initiators control the architecture of polyglycerols. nih.govcore.ac.uk

Functionalization Strategies and Conjugation Chemistry

The hydroxyl groups present on glycerol esters are key functional sites for modifying polymer properties or for conjugating other molecules. The two free hydroxyl groups on this compound make it a candidate for such functionalization, allowing for the attachment of various chemical moieties to introduce new properties.

Chemical Conjugation with Boronic Acid Derivatives in Poly(Glyceryl Glycerol) Systems

A significant functionalization strategy involves the reaction of polyols with boronic acids. Boronic acids are known to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols under mild, aqueous conditions. nih.gov This chemistry is particularly effective in systems rich in diol units, such as poly(glyceryl glycerol) (PGG), which is a polymer featuring glycerol units as side chains. researchgate.netresearchgate.net

The abundant diol groups on PGG make it an excellent platform for high-efficiency labeling with boronic acid-functionalized molecules, such as fluorophores or drugs. researchgate.netacs.org This conjugation is stable but can be reversed by changes in pH or the presence of competing diols like glucose, making it a smart system for controlled release applications. researchgate.net

Given that this compound contains a 1,3-diol structure within its glycerol backbone, it can readily react with boronic acid derivatives. researchgate.net If integrated into a polymer, these units would provide specific sites for boronic acid conjugation, enabling the creation of functional materials for sensing or delivery applications, similar to the PGG systems. researchgate.net

Interfacial Science and Colloidal System Stabilization

Glycerol esters are classic amphiphilic molecules, meaning they possess both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. This dual nature allows them to act as surfactants, reducing interfacial tension between immiscible liquids like oil and water.

Role of Glycerol Esters as Amphiphilic Stabilizers in Emulsions and Dispersions

The amphiphilic character of glycerol esters makes them highly effective stabilizers for emulsions and dispersions. core.ac.uk The hydrophilic glycerol head orients towards the aqueous phase, while the lipophilic fatty acid tail orients towards the oil phase, forming a stabilizing film at the oil-water interface. mdpi.com This action prevents the coalescence of droplets and maintains the stability of the emulsion. nih.govmdpi.com

The effectiveness of a glycerol ester as a stabilizer depends on its hydrophile-lipophile balance (HLB), which is determined by the chain length of the fatty acid and the degree of esterification. mdpi.com For example, polyglycerol fatty acid esters (PGFEs) are versatile non-ionic surfactants whose HLB values can be adjusted to suit various applications, from water-in-oil (w/o) to oil-in-water (o/w) emulsions. mdpi.comnih.gov

This compound, with its hydrophilic di-hydroxyl glycerol head and a short, relatively lipophilic propionate tail, is an amphiphilic molecule. Its structure suggests it would function as a surfactant. Due to the short propionate chain, it would likely have a higher HLB value compared to esters with longer fatty acid chains (like glycerol monooleate), making it more suitable for stabilizing oil-in-water emulsions. researchgate.netresearchgate.netnih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Subject Compound, Glycerol Ester |

| Glycerol | Monomer, Polyol |

| Sebacic Acid | Monomer, Dicarboxylic Acid |

| Poly(Glycerol Sebacate) (PGS) | Biodegradable Elastomer |

| Glycidol | Monomer for Polyglycerol |

| Polyglycerol | Polyether Polyol |

| Boronic Acid | Functionalizing Agent |

| Poly(glyceryl glycerol) (PGG) | Functional Polymer |

| Glycerol Monooleate | Amphiphilic Stabilizer |

Self-Assembly of Glycerol Esters in Lyotropic Liquid Crystalline Nanoparticles

This compound, as an amphiphilic molecule, possesses the intrinsic ability to self-assemble into complex, ordered structures when introduced into a solvent, a hallmark of glycerol esters. This process is primarily driven by the hydrophobic effect, which compels the hydrophobic propionyl chains to minimize contact with water, while the hydrophilic glycerol headgroups readily interact with it. This self-assembly gives rise to lyotropic liquid crystals, which are phases of matter that exhibit properties of both liquids and solid crystals, with their formation dependent on both temperature and concentration in a solvent. nih.govwikipedia.org

The specific geometry of the amphiphile plays a crucial role in determining the final structure of the liquid crystalline phase. This relationship is often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic chain, the area of the hydrophilic headgroup, and the length of the hydrophobic chain. researchgate.net For monoacylglycerols like glyceryl monopropionates, this self-assembly can result in a variety of thermodynamically stable nanostructures, including:

Lamellar (Lα) phases: Bilayer sheets of molecules. ub.eduresearchgate.net

Hexagonal (H) phases: Cylindrical aggregates arranged in a hexagonal lattice. ub.eduresearchgate.net

Cubic (Q) phases: Complex, bicontinuous structures that are highly ordered and viscous. ub.eduresearchgate.net

These ordered phases can be dispersed into aqueous solutions to form nanoparticles known as cubosomes (from cubic phases) and hexosomes (from hexagonal phases). nih.gov These self-assembled liquid crystalline nanoparticles (SALCs) are noted for their high internal surface area and structural integrity, making them promising candidates for advanced material applications, such as nano-carriers for active molecules in pharmaceuticals. nih.govnih.gov The formation and stability of these lyotropic liquid crystal dispersions can be influenced by factors such as temperature and the concentration of the glycerol ester. myfoodresearch.comresearchgate.net For instance, research on palm oil-based monoacylglycerols has shown that tempering can enhance the formation of liquid crystals in dispersions. myfoodresearch.comresearchgate.net

The specific stereochemistry of the glycerol ester, such as the acyl chain being at the 2-position in this compound versus the 1- or 3-position, can influence the packing and morphology of the resulting self-assembled structures. Studies on different isomers of monoacyl-rac-glycerols have noted variations in the shape and edge structures of the domains they form at interfaces. mdpi.com

Table 1: Common Lyotropic Liquid Crystalline Phases Formed by Monoacylglycerols

| Phase Type | Structural Description | Key Characteristics |

|---|---|---|

| Lamellar (Lα) | Flat bilayers of lipid molecules separated by solvent layers. | One-dimensional ordering, fluid-like within layers. |

| Hexagonal (HI/HII) | Cylindrical micelles packed into a two-dimensional hexagonal lattice. | Can be normal (oil-in-water) or inverse (water-in-oil). |

| Cubic (Bicontinuous) | Infinitely periodic minimal surfaces forming a complex 3D network of bilayers. | Highly viscous, optically isotropic, large interfacial area. |

| Micellar (L1/L2) | Spherical or ellipsoidal aggregates of lipid molecules. | Disordered, optically isotropic, forms at low lipid concentrations. |

This table is generated based on established knowledge of monoacylglycerol self-assembly. researchgate.netub.eduresearchgate.net

Fundamental Principles of Surface and Interfacial Phenomena in Material Design

The utility of this compound in material design is fundamentally linked to its behavior at interfaces. An interface is the boundary between two immiscible phases, such as liquid-gas or liquid-liquid. slideshare.net Molecules in the bulk of a liquid are subjected to uniform cohesive forces from all directions, whereas molecules at an interface experience an imbalance of forces, leading to an inward pull toward the bulk. slideshare.netuobaghdad.edu.iq This phenomenon creates a contractile force at the surface, known as surface tension (for liquid-gas interfaces) or interfacial tension (for liquid-liquid interfaces). uobaghdad.edu.iqslideshare.net

This compound is classified as a surfactant (surface-active agent) because its amphiphilic structure allows it to preferentially adsorb at interfaces. kkwagh.edu.in The hydrophilic glycerol headgroup orients towards the polar phase (like water), while the hydrophobic propionyl tail orients towards the nonpolar phase (like air or oil). This adsorption disrupts the cohesive forces of the solvent at the interface, thereby lowering the surface or interfacial tension. kkwagh.edu.in The reduction of this tension is a critical function in many material applications, as it lowers the free energy of the system. slideshare.net

In material design, this property is leveraged for several purposes:

Emulsification: By reducing the interfacial tension between two immiscible liquids (e.g., oil and water), surfactants like this compound facilitate the formation of stable emulsions. They form a protective layer around the dispersed droplets, preventing them from coalescing.

Wetting and Spreading: Lowering the surface tension of a liquid allows it to spread more easily across a solid surface. This is crucial for applications in coatings, adhesives, and films.

Stabilization of Dispersions: In colloidal systems, surfactants adsorb onto the surface of particles, providing a barrier that prevents aggregation and settling, thus enhancing the stability of suspensions. cmu.edu

The effectiveness of a surfactant can be quantified by its ability to lower surface tension. For example, studies on related monoacyl glyceric acids have shown they can significantly reduce the surface tension of water to around 25 mN/m. nih.gov The specific position of the acyl chain (e.g., the 2-position in this compound) can influence the packing efficiency of the surfactant molecules at the interface, which in turn affects the degree of surface tension reduction and the properties of the resulting film. mdpi.comnih.gov

Table 2: Interfacial Properties and Applications of Surfactants

| Property | Phenomenon | Relevance in Material Design |

|---|---|---|

| Surface Tension | The force per unit length at the surface of a liquid that resists an external force. | Influences droplet formation, wetting of surfaces, and foaming. |

| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquids. | Determines the ease of forming emulsions and the stability of multiphase systems. |

| Adsorption | The accumulation of surfactant molecules at an interface. | The primary mechanism by which surfactants modify interfacial properties. |

| Micellization | The self-assembly of surfactants into aggregates (micelles) in the bulk fluid above a certain concentration (CMC). | Affects solubilization of poorly soluble materials and the overall properties of the solution. |

This table outlines fundamental concepts in surface and interfacial science. uobaghdad.edu.iqslideshare.netkkwagh.edu.in

Theoretical Chemical Modeling and Computational Investigations

Computational Elucidation of Reaction Mechanisms for Glyceryl 2-Monopropionate Synthesis

The synthesis of this compound, typically achieved through the esterification of glycerol (B35011) with propionic acid, involves a series of complex mechanistic steps. Computational methods, particularly Density Functional Theory (DFT), are employed to unravel these pathways, identify transition states, and determine reaction energetics.

The Fischer esterification mechanism serves as a fundamental model for this reaction. The process is initiated by the protonation of the carboxylic acid (propionic acid) by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com Subsequently, a lone pair of electrons from the secondary hydroxyl group of glycerol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com This is followed by proton transfer and the elimination of a water molecule to yield the final ester product. youtube.com

Theoretical studies on the esterification of glycerol with acetic acid, a close analogue of propionic acid, have shown that the reaction is thermodynamically favored and exothermic. conicet.gov.ar DFT calculations, using functionals like M06-2X, can accurately predict the geometries of reactants, intermediates, products, and transition states. conicet.gov.ar These calculations help in understanding the relative selectivity of the products, such as the preference for esterification at the primary versus the secondary hydroxyl groups of glycerol. conicet.gov.ar While experimental conditions can be optimized to favor certain products, computational models provide a molecular-level explanation for these observations. For instance, in the reaction of glycerol with acetic acid, 1-monoacetin and 1,3-diacetin were found to be the main products under specific experimental conditions. conicet.gov.ar

The reaction mechanism can be influenced by the choice of catalyst. While homogeneous acid catalysts are common, heterogeneous catalysts are also employed to simplify product separation. researchgate.net Computational models can also investigate the role of the catalyst in lowering the activation energy barriers of the reaction steps.

A plausible reaction mechanism for the acid-catalyzed esterification of a fatty acid involves the interaction of the carbonyl oxygen with a proton (H+) from the catalyst. mdpi.com This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (glycerol). mdpi.com The subsequent steps involve the formation of an intermediate, proton transfer, and elimination of water to form the ester.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions Involving Glycerol Esters

Enzymes, particularly lipases, are widely used as catalysts for the synthesis of glycerol esters due to their high selectivity and mild reaction conditions. mdpi.com Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic interactions between enzymes and their substrates, providing insights into the mechanisms of catalysis and selectivity. researchgate.netacs.org

MD simulations can reveal the structural changes that occur in a lipase (B570770) upon substrate binding. researchgate.net Many lipases exhibit interfacial activation, a phenomenon where the enzyme's active site is covered by a helical lid that opens in the presence of a hydrophobic interface, allowing the substrate to access the catalytic residues. researchgate.net Simulations can model this conformational change and visualize the movement of the lid. researchgate.net

The catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, is crucial for the catalytic activity of lipases. MD simulations can be used to study the interactions between the substrate, such as a glycerol ester, and these active site residues. researchgate.net For instance, simulations can show how glycerol molecules form hydrogen bonds with the functional groups of the catalytic residues. researchgate.net

The choice of solvent can significantly impact enzyme activity, and MD simulations can help to understand these effects. acs.org Simulations of lipases in different organic solvents have shown that the solvent can affect the conformation and stability of the active site region. acs.org This information is valuable for designing lipase-catalyzed reactions with enhanced performance. acs.org

Table 1: Key Parameters from Molecular Dynamics Simulations of Enzyme-Substrate Systems

| Parameter | Description | Typical Insights Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein structures over time. | Indicates the stability of the enzyme structure during the simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible and rigid regions of the enzyme, such as the active site lid. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds between the enzyme and substrate. | Reveals key interactions responsible for substrate binding and recognition. |

| Interaction Energy | The non-bonded interaction energy (van der Waals and electrostatic) between the enzyme and substrate. | Quantifies the strength of binding between the substrate and the active site. |

This table presents a generalized overview of parameters commonly analyzed in MD simulations of enzyme-substrate interactions.

Polymerization Kinetics and Thermodynamic Simulations of Glycerol-Derived Monomers

Glycerol-derived monomers, including this compound, can be used as building blocks for the synthesis of biodegradable polymers such as polyesters. nih.gov Computational modeling can be used to investigate the kinetics and thermodynamics of the polymerization process.

Kinetic modeling can help to understand the rate of polymerization and how it is affected by factors such as monomer concentration, temperature, and catalyst type. For instance, in the radical polymerization of N-vinylpyrrolidone, the addition of glycerol was found to decrease the polymerization rate by acting as a free radical scavenger. mdpi.com The polymerization rate is directly proportional to the concentration of the monomer and free radicals. mdpi.com

Thermodynamic simulations, often based on theories like the Flory-Huggins theory, can predict the phase behavior of polymer solutions and blends. youtube.com The Gibbs free energy of mixing is a key parameter that determines the miscibility of the components. youtube.com The Flory-Huggins theory uses a lattice-based model to calculate the entropy and enthalpy of mixing for polymer-solvent systems. youtube.com

The mechanism of glycerol polymerization over alkaline catalysts involves the deprotonation of a hydroxyl group to form an alkoxy anion, which then acts as a nucleophile. mdpi.com Computational studies can be used to investigate the energetics of these steps and to understand the role of the catalyst in promoting the reaction. Different isomers of diglycerol (B53887) can be formed, and DFT calculations can help to predict their relative stabilities. mdpi.com

The polymerization of glycerol with diacids, such as adipic acid, leads to the formation of polyesters. nottingham.ac.uk The properties of these polymers can be tuned by modifying the glycerol backbone with acyl chains of different lengths. nottingham.ac.uk Computational methods can be used to model the structure of these comb-like polymers and to predict their physicochemical properties.

In Silico Studies of Interfacial Phenomena in Glycerol Ester-Containing Systems

Glycerol esters, including this compound, can exhibit surface-active properties and are used in various applications such as emulsifiers. In silico studies, particularly molecular dynamics simulations, are valuable for understanding the behavior of these molecules at interfaces, such as oil-water or air-water interfaces.

MD simulations can provide a detailed picture of how glycerol ester molecules orient themselves at an interface. researchgate.net Typically, the polar glycerol headgroup will interact with the aqueous phase, while the nonpolar propionate (B1217596) tail will extend into the non-aqueous or vapor phase. These simulations can also reveal the formation of hydrogen bond networks between the glycerol headgroups and water molecules at the interface. researchgate.net

The presence of glycerol and its esters can affect the physical and mechanical properties of interfacial films. For example, studies on lipid monolayers at the gas-liquid interface have shown that glycerol can bind to the lipid headgroups and form glassy water-glycerol hydration shells, which can increase the stiffness of the monolayer. acs.org

The adsorption behavior of glycerol and its derivatives onto surfaces can also be investigated using computational methods. Studies on the adsorption of glycerin from fatty acid methyl esters by an anion exchange resin suggest that the process involves a combination of hydrogen bond sorption and intraparticle diffusion. nih.gov Thermodynamic calculations from these studies indicate that the adsorption process can be spontaneous and exothermic. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glycerol |

| Propionic Acid |

| Acetic Acid |

| 1-Monoacetin |

| 1,3-Diacetin |

| N-vinylpyrrolidone |

| Adipic Acid |

| Diglycerol |

Future Research Directions and Emerging Paradigms for Glyceryl 2 Monopropionate

Development of Next-Generation Sustainable Catalytic Systems

The environmentally conscious synthesis of glyceryl 2-monopropionate is a primary focus for future research, emphasizing the development of highly efficient and reusable catalytic systems. Current production methods often rely on traditional catalysts that can present environmental and separation challenges. The future lies in greener alternatives that offer high selectivity for the 2-position of the glycerol (B35011) backbone, a key factor in determining the final properties of its derivatives.

Next-generation catalytic systems under investigation include:

Solid Acid Catalysts: Materials such as zeolites, ion-exchange resins, and supported heteropoly acids are being explored to replace corrosive and difficult-to-recycle liquid acid catalysts. mdpi.comsemanticscholar.org These solid catalysts offer easier separation from the reaction mixture, potential for regeneration and reuse, and the ability to be integrated into continuous flow processes, thereby reducing waste and energy consumption. mdpi.comnih.gov

Nanostructured Catalysts: The use of catalysts with tailored nanostructures can provide a high surface area and a greater number of active sites, leading to enhanced reaction rates and selectivity. Research is focusing on designing nanostructured catalysts that can selectively facilitate the esterification of glycerol with propionic acid at the secondary hydroxyl group.

Biocatalysts: Enzymes, particularly lipases, present a highly specific and environmentally benign route to this compound. Future research will focus on enzyme immobilization techniques to improve stability and reusability, as well as protein engineering to enhance selectivity and catalytic efficiency under various reaction conditions.

The following table summarizes the key features of these emerging catalytic systems:

| Catalytic System | Key Advantages | Research Focus |

| Solid Acid Catalysts | Easy separation, reusability, suitability for continuous processes. mdpi.comnih.gov | Development of highly active and stable materials with tailored acidity and pore structures. mdpi.com |

| Nanostructured Catalysts | High surface area, increased active sites, potential for high selectivity. | Control of particle size and shape to optimize catalytic performance. |

| Biocatalysts (Enzymes) | High specificity, mild reaction conditions, environmentally friendly. | Enzyme immobilization, protein engineering for enhanced stability and selectivity. |

Discovery of Novel Biochemical Functions and Interactions

While the biochemical roles of many lipids are well-documented, the specific functions of this compound remain largely unexplored. Future research is expected to uncover novel biological activities and interactions, particularly given the known antimicrobial and physiological effects of other short and medium-chain monoglycerides. nih.govmdpi.comnih.gov

Key areas for investigation include:

Antimicrobial Properties: Monoglycerides of short and medium-chain fatty acids are known to possess antibacterial and antifungal properties. nih.govnih.gov Studies are needed to evaluate the efficacy of this compound against a range of pathogenic microorganisms and to elucidate its mechanism of action, which may involve disruption of the cell membrane.

Gut Health and Metabolism: Short-chain fatty acids and their glycerides can influence gut microbiota and have metabolic effects. mdpi.com Research into how this compound is metabolized and its impact on gut health could reveal potential applications as a feed additive in animal nutrition or as a prebiotic supplement.

Cell Signaling and Regulation: Lipids play crucial roles in cell signaling pathways. Investigating the interaction of this compound with cellular receptors and enzymes could uncover novel regulatory functions.

The following table outlines potential biochemical functions and the research approaches to investigate them:

| Potential Biochemical Function | Research Approach |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays against various microbes; studies on the mechanism of membrane disruption. nih.gov |

| Gut Health Modulation | In vitro fermentation studies with gut microbiota; in vivo feeding trials to assess changes in gut microbial composition and metabolic markers. mdpi.com |

| Cell Signaling | Receptor binding assays; analysis of downstream signaling cascades in response to this compound treatment. |

Innovative Material Design Utilizing this compound Derivatives

The unique structure of this compound, with its reactive primary hydroxyl groups and a propionyl group at the secondary position, makes it an attractive building block for the synthesis of novel polymers and functional materials. Future research in this area will focus on creating materials with tailored properties for a variety of applications.

Emerging areas of material design include:

Biodegradable Polymers: this compound can be used as a monomer to create biodegradable polyesters and polyethers. The presence of the propionyl group can influence the polymer's physical properties, such as its glass transition temperature and crystallinity, offering a route to materials with specific degradation rates and mechanical characteristics.

Functional Coatings and Adhesives: The hydroxyl groups of this compound can be further functionalized to create derivatives that can be used in the formulation of coatings and adhesives. For instance, derivatization to introduce antimicrobial moieties could lead to the development of self-disinfecting surfaces.

Drug Delivery Systems: The amphiphilic nature of this compound and its derivatives could be exploited in the design of nano- and micro-scale drug delivery vehicles, such as micelles and vesicles, for the encapsulation and controlled release of therapeutic agents.

The table below details potential material applications and the key properties of this compound that are relevant to each.

| Material Application | Relevant Properties of this compound Derivatives |

| Biodegradable Polymers | Bifunctional hydroxyl groups for polymerization; propionyl group for tuning polymer properties. |

| Functional Coatings | Reactive hydroxyl groups for further chemical modification; potential for antimicrobial activity. |

| Drug Delivery | Amphiphilic character for self-assembly into delivery systems. |

Synergistic Integration of Experimental and Multiscale Computational Approaches

To accelerate the discovery and optimization of this compound applications, a synergistic approach that combines experimental studies with multiscale computational modeling is essential. This integrated paradigm will provide a deeper understanding of the compound's behavior from the molecular to the macroscopic level.

This synergistic approach will involve:

Molecular Modeling: Quantum mechanical and molecular dynamics simulations can be used to predict the reactivity of this compound in catalytic reactions, its interactions with biological membranes and proteins, and the conformational properties of polymers derived from it.